molecular formula C25H17ClF3N3O3 B2657701 2-[3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 894894-54-3

2-[3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2657701
CAS No.: 894894-54-3
M. Wt: 499.87
InChI Key: HVXPBMXQBQRZIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(3-Chlorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide is a synthetic small molecule featuring a 1,8-naphthyridine core substituted with a 3-chlorobenzoyl group at position 3, a methyl group at position 7, and an acetamide moiety linked to a 3-(trifluoromethyl)phenyl group. The 4-oxo-1,4-dihydro scaffold is a hallmark of bioactive molecules, often associated with antimicrobial, anticancer, or kinase inhibitory activity .

Properties

IUPAC Name

2-[3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17ClF3N3O3/c1-14-8-9-19-23(35)20(22(34)15-4-2-6-17(26)10-15)12-32(24(19)30-14)13-21(33)31-18-7-3-5-16(11-18)25(27,28)29/h2-12H,13H2,1H3,(H,31,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVXPBMXQBQRZIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC=CC(=C3)C(F)(F)F)C(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17ClF3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide involves multiple steps. The process typically starts with the preparation of the naphthyridine core, followed by the introduction of the chlorobenzoyl and trifluoromethylphenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the process while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

2-[3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Core Structure and Substitution Patterns

The target compound shares structural similarities with other 4-oxo-1,8-naphthyridine derivatives but differs in substitution patterns (Table 1).

Table 1: Structural Comparison of 1,8-Naphthyridine Derivatives

Compound Name Core Structure Position 3 Substitution Position 7 Substitution Acetamide/Carboxamide Group Reference
Target Compound 1,8-Naphthyridine-4-one 3-Chlorobenzoyl Methyl N-[3-(trifluoromethyl)phenyl]acetamide This work
1-(4-Chlorobenzyl)-N-(3-chlorophenyl)-...* 1,8-Naphthyridine-4-one 1-(4-Chlorobenzyl) None N-(3-chlorophenyl)carboxamide
7-Chloro-6-fluoro-1-(4-fluorophenyl)-...** 1,8-Naphthyridine-4-one 7-Chloro-6-fluoro None 3-Carboxylic acid
N3-(1-(3,5-Dimethyl)adamantyl)-...* [1,5]-Naphthyridine-4-one N3-Adamantyl None 3-Carboxamide

Compound 5a3 from ; Compound from ; Compound 67 from .

Key observations:

  • Position 3 : The target’s 3-chlorobenzoyl group introduces an electron-withdrawing acyl moiety, contrasting with the 4-chlorobenzyl group in Compound 5a3 . This difference may alter electronic properties and binding interactions.
  • Acetamide vs. Carboxamide : The acetamide linkage in the target compound may offer greater flexibility compared to rigid carboxamide derivatives (e.g., Compound 67), influencing pharmacokinetics .

Pharmacological and Physicochemical Properties

Physicochemical Data

Table 2: Comparative Physicochemical Properties

Compound Molecular Weight LogP* (Predicted) Key Functional Groups Spectral Features (IR/NMR)
Target Compound ~495.8 ~3.5 Trifluoromethyl, Chlorobenzoyl C=O (amide: ~1650 cm⁻¹; keto: ~1680 cm⁻¹)
Compound 5a3 424.28 ~3.1 Chlorophenyl, Carboxamide C=O (amide: 1651 cm⁻¹; keto: 1686 cm⁻¹)
Compound 67 421.5 ~4.2 Adamantyl, Carboxamide C=O (amide: ~1640 cm⁻¹)

*LogP estimated using fragment-based methods.

  • The 7-methyl group may reduce oxidative metabolism, extending half-life .

Biological Activity

The compound 2-[3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide , hereafter referred to as Compound A , is a complex organic molecule with potential biological activity. This article reviews its synthesis, biological properties, and mechanisms of action based on available research data.

Chemical Structure and Properties

Compound A has a molecular formula of C25H20ClN3O4C_{25}H_{20}ClN_{3}O_{4} and features a naphthyridinone core structure. Its structure includes a chlorobenzoyl group and a trifluoromethyl-substituted phenylacetamide moiety. The compound's IUPAC name is crucial for understanding its chemical behavior and potential interactions in biological systems.

Synthesis

The synthesis of Compound A typically involves several organic reactions, including the formation of the naphthyridinone core followed by the introduction of the chlorobenzoyl and trifluoromethyl phenylacetamide groups. The synthetic route may require specific conditions such as temperature control, solvent choice, and catalysts to achieve optimal yield and purity.

Biological Activity

Research indicates that Compound A exhibits various biological activities, particularly in the context of cancer treatment.

Anticancer Activity

In vitro studies have demonstrated that Compound A possesses significant antiproliferative effects against several cancer cell lines. For example, it has been evaluated against HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colon cancer) cell lines. The compound's mechanism of action appears to involve:

  • Induction of Apoptosis : Compound A has been shown to induce apoptosis in a dose-dependent manner.
  • Cell Cycle Arrest : It causes G2/M phase arrest in cancer cells, which is critical for halting cell proliferation.
  • Tubulin Polymerization Inhibition : Similar to known chemotherapeutics like colchicine, it inhibits tubulin polymerization, disrupting microtubule dynamics essential for mitosis.

Mechanistic Studies

Mechanistic studies reveal that Compound A interacts with cellular pathways involved in apoptosis and cell cycle regulation. These interactions suggest that it may target specific proteins or receptors within the cell, leading to its observed biological effects.

Data Summary Table

Biological Activity Cell Line IC50 Value (µM) Mechanism
AntiproliferativeHeLa0.52Apoptosis induction
AntiproliferativeMCF-70.34G2/M phase arrest
AntiproliferativeHT-290.86Tubulin inhibition

Case Studies

Recent studies have highlighted the potential of Compound A as a lead candidate for further development in cancer therapy. For instance:

  • Study on MCF-7 Cell Line : This study utilized an MTT assay to evaluate the cytotoxic effects of Compound A, revealing significant inhibition of cell growth compared to control treatments.
  • Mechanistic Insights : Another study focused on elucidating the pathways affected by Compound A, confirming its role in apoptosis through caspase activation and mitochondrial membrane potential disruption.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.